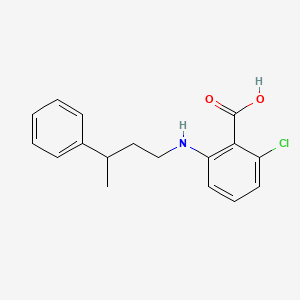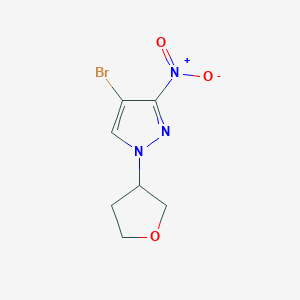
2-Chloro-6-(3-phenylbutylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(3-phenylbutylamino)benzoic acid, also known as C16, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. C16 is a derivative of diclofenac, which is a widely used NSAID. C16 has been found to be more effective than diclofenac in reducing inflammation and pain.
作用機序
2-Chloro-6-(3-phenylbutylamino)benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2-Chloro-6-(3-phenylbutylamino)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory conditions.
実験室実験の利点と制限
2-Chloro-6-(3-phenylbutylamino)benzoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for studying the role of prostaglandins in inflammation and pain. 2-Chloro-6-(3-phenylbutylamino)benzoic acid is also relatively easy to synthesize, making it readily available for use in experiments. However, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 2-Chloro-6-(3-phenylbutylamino)benzoic acid has been found to have some cytotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Chloro-6-(3-phenylbutylamino)benzoic acid. One area of interest is the development of more water-soluble derivatives of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, which would make it easier to administer in vivo. Another area of interest is the investigation of the potential anticancer properties of 2-Chloro-6-(3-phenylbutylamino)benzoic acid. Further studies are needed to determine the mechanism of action of 2-Chloro-6-(3-phenylbutylamino)benzoic acid in cancer cells and to evaluate its efficacy in preclinical models. Finally, there is a need for more studies on the safety and toxicity of 2-Chloro-6-(3-phenylbutylamino)benzoic acid, particularly with regard to its potential cytotoxic effects.
合成法
The synthesis of 2-Chloro-6-(3-phenylbutylamino)benzoic acid involves the reaction of 2-chloro-6-nitrobenzoic acid with 3-phenylbutylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through a reduction of the nitro group to an amino group, followed by an amide bond formation between the carboxylic acid group of the benzoic acid and the amine group of the 3-phenylbutylamine.
科学的研究の応用
2-Chloro-6-(3-phenylbutylamino)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-Chloro-6-(3-phenylbutylamino)benzoic acid has also been shown to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-chloro-6-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-6-3-2-4-7-13)10-11-19-15-9-5-8-14(18)16(15)17(20)21/h2-9,12,19H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMZQUVHZSBIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C(=CC=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)

